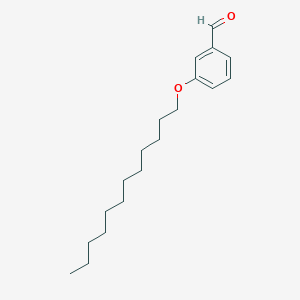

Benzaldehyde, 3-(dodecyloxy)-

Description

BenchChem offers high-quality Benzaldehyde, 3-(dodecyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 3-(dodecyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

24083-18-9 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3-dodecoxybenzaldehyde |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-15-21-19-14-12-13-18(16-19)17-20/h12-14,16-17H,2-11,15H2,1H3 |

InChI Key |

OPAUXNAJLZOJBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC(=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzaldehyde, 3 Dodecyloxy

The primary synthetic route to Benzaldehyde (B42025), 3-(dodecyloxy)- involves the Williamson etherification of its precursor, 3-hydroxybenzaldehyde (B18108) . This well-established method is valued for its efficiency and reliability in forming the ether linkage.

The synthesis is typically achieved by reacting 3-hydroxybenzaldehyde with a dodecyl halide, such as 1-bromododecane or an equivalent iodide, in the presence of a base and a suitable solvent. analis.com.mylookchem.comgoogle.com The base, commonly anhydrous potassium carbonate , facilitates the deprotonation of the hydroxyl group on 3-hydroxybenzaldehyde , forming a phenoxide ion. analis.com.mylookchem.com This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromododecane , displacing the bromide ion and forming the desired ether, Benzaldehyde, 3-(dodecyloxy)- . analis.com.my

The reaction is often catalyzed by the addition of potassium iodide when an alkyl bromide is used, which participates in a Finkelstein-type reaction to generate the more reactive alkyl iodide in situ. lookchem.com Solvents such as ethanol (B145695) or N,N-dimethyl-formamide (DMF) are commonly employed, and the reaction mixture is typically heated under reflux for several hours to ensure completion. analis.com.mylookchem.com Yields for this transformation are reported to be quite high, often exceeding 85-90%. analis.com.mylookchem.com

An alternative, though less direct, synthetic pathway involves the formylation of 1-bromo-3-(dodecyloxy)benzene . This process requires a more complex, multi-step approach. It can be initiated by lithiation of the bromo-precursor using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a formylating agent to introduce the aldehyde group. lookchem.com

| Precursors | Reagents and Conditions | Product | Yield | Reference |

| 3-hydroxybenzaldehyde, 1-bromododecane | Potassium carbonate, potassium iodide, in N,N-dimethyl-formamide; 80 °C, 24h | Benzaldehyde, 3-(dodecyloxy)- | 92% | lookchem.com |

| 3-hydroxybenzaldehyde, 1-bromododecane | Potassium carbonate, potassium iodide, in absolute ethanol; reflux, 20h | Benzaldehyde, 3-(dodecyloxy)- | 93% | analis.com.my |

| 3-hydroxybenzaldehyde, Dodecyl halide | Potassium hydroxide (B78521) in ethanol, heat; then dodecyl halide, heat | Benzaldehyde, 3-(dodecyloxy)- | - | lookchem.com |

| 1-bromo-3-(dodecyloxy)benzene | n-butyllithium in tetrahydrofuran (B95107), -78 °C; then N,N-dimethyl-formamide, -78 to 20 °C | Benzaldehyde, 3-(dodecyloxy)- | 85% | lookchem.com |

Precursor Reactivity and Functionalization of Benzaldehyde, 3 Dodecyloxy Analogues

The reactivity of analogues of Benzaldehyde (B42025), 3-(dodecyloxy)- , such as other alkoxybenzaldehydes, is dominated by the chemistry of the aldehyde functional group and the potential for electrophilic substitution on the aromatic ring. These compounds serve as versatile building blocks in organic synthesis.

The aldehyde group is highly susceptible to both oxidation and reduction.

Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction : Conversely, the aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The aldehyde functionality also enables various carbon-carbon bond-forming reactions.

Condensation Reactions : Alkoxybenzaldehydes are frequently used in condensation reactions, such as the Claisen-Schmidt or aldol (B89426) condensations, reacting with ketones or other enolizable carbonyl compounds in the presence of a base (e.g., potassium hydroxide (B78521) in ethanol) to form chalcones and other related structures. rsc.org

Wittig Reaction : They can undergo Wittig coupling reactions with phosphonium (B103445) ylides to produce stilbenoid derivatives, converting the carbonyl group into a carbon-carbon double bond. researchgate.net

Hydroacylation : In the presence of rhodium catalysts, benzaldehyde analogues can participate in intermolecular hydroacylation reactions with alkynes, where the alkyne inserts into the formyl C-H bond. nih.gov

Furthermore, the benzaldehyde ring itself can be functionalized. A significant advancement is the ortho-C(sp²)-H functionalization of benzaldehydes using transient directing groups. nih.gov This strategy avoids the need to install a permanent directing group. By forming a temporary imine linkage in situ, palladium(II) or iridium(III) catalysis can achieve diverse transformations such as arylation, chlorination, bromination, and amidation at the position ortho to the aldehyde group. nih.gov

The alkoxy group, such as the dodecyloxy chain, is generally stable but can participate in substitution reactions under specific conditions. The presence of long alkyl chains, as seen in dodecyloxy-substituted benzaldehydes, can also influence the physical properties of the molecules, such as solubility and their behavior in forming organized structures like Langmuir-Blodgett films. nih.gov

| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Product Type | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Aldehyde | Carboxylic Acid | |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Aldehyde | Alcohol | |

| Claisen-Schmidt Condensation | Ketone, Potassium hydroxide, Ethanol (B145695) | Aldehyde | Chalcone | rsc.org |

| Wittig Coupling | Phosphonium ylide | Aldehyde | Stilbenoid derivative | researchgate.net |

| Ortho-C-H Functionalization | Pd(II) or Ir(III) catalysts, Transient directing group | Aromatic C-H bond | Arylated, Halogenated, Amidated benzaldehydes | nih.gov |

| Hydroacylation | Rh(I) catalyst, Alkyne | Formyl C-H bond | Ketone | nih.gov |

Advanced Chemical Transformations and Mechanistic Insights of Benzaldehyde, 3 Dodecyloxy

Aldehyde Group Reactivity in Complex Systems

The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to undergo both reduction and oxidation. The presence of the bulky dodecyloxy group at the meta-position can influence the steric and electronic environment of the aldehyde, thereby modulating its reactivity.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles, leading to imines and Schiff bases

The carbonyl carbon of 3-(dodecyloxy)benzaldehyde is electrophilic and readily reacts with primary amines, which act as nitrogen nucleophiles, to form imines, a class of compounds containing a carbon-nitrogen double bond. When the nitrogen atom is substituted with an aryl or alkyl group, these imines are commonly referred to as Schiff bases. This condensation reaction is typically reversible and often catalyzed by acid. The formation of the C=N bond is a defining characteristic of this transformation.

A specific example involves the synthesis of hydrazone Schiff bases. In one study, 3-(dodecyloxy)benzaldehyde was reacted with salicylhydrazide through a condensation reaction to successfully synthesize 3-(dodecyloxy)benzaldehyde salicylhydrazide. This reaction confirms the accessibility of the aldehyde group for imine formation despite the presence of the long dodecyloxy chain.

Similarly, the aldehyde can react with oxygen nucleophiles, such as alcohols, to form hemiacetals and acetals. The reaction with one equivalent of an alcohol, typically under acid or base catalysis, yields a hemiacetal. Further reaction with a second equivalent of alcohol under acidic conditions results in the formation of an acetal (B89532), effectively protecting the aldehyde group. wikipedia.org This process is reversible and can be driven to completion by removing the water formed during the reaction. psu.edu While direct documentation for 3-(dodecyloxy)benzaldehyde is sparse, the principles of acetal formation are universally applicable to aromatic aldehydes. wikipedia.org

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

|---|---|---|---|

| 3-(dodecyloxy)benzaldehyde | Salicylhydrazide | Hydrazone Schiff Base | Reflux |

| 3-(dodecyloxy)benzaldehyde | Ethanol (B145695) (2 eq.) | Acetal | Acid (e.g., CaCl₂, H+) |

Advanced Reduction and Oxidation Methodologies of the Aldehyde Functionality

The aldehyde group of 3-(dodecyloxy)benzaldehyde can be readily transformed into other important functional groups through reduction and oxidation.

Reduction to Alcohols: The reduction of the aldehyde functionality yields the corresponding primary alcohol, 3-(dodecyloxy)benzyl alcohol. This transformation is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, while the more powerful lithium aluminum hydride (LiAlH₄) also effectively reduces aldehydes to alcohols. google.comscielo.org.mx The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. scielo.org.mx Biocatalytic methods, using enzymes from sources like plant wastes, have also been employed for the reduction of benzaldehyde (B42025) derivatives to benzyl (B1604629) alcohols, offering an environmentally friendly alternative. researchgate.netresearchgate.net For instance, the reduction of methyl [3,5-bis(docosyloxy)]benzoate to 3,5-bis(docosyloxy)benzyl alcohol is successfully carried out using lithium aluminum hydride, demonstrating the efficacy of this reagent for similar alkoxy-substituted aromatics. google.com

Oxidation to Carboxylic Acids: Conversely, the aldehyde group can be oxidized to a carboxylic acid, yielding 3-(dodecyloxy)benzoic acid. This is a common transformation that can be accomplished with a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in acidic solution (Jones reagent) are effective for this purpose. researchgate.net Modern methods also utilize hydrogen peroxide (H₂O₂) in the presence of catalysts under milder conditions to achieve this conversion. libretexts.org The presence of an electron-donating alkoxy group on the aromatic ring can influence the reaction rate. libretexts.org The oxidation mechanism for reagents like chromic acid involves the formation of a chromate (B82759) ester from the aldehyde hydrate (B1144303) (gem-diol), followed by elimination. researchgate.net

Table 2: Common Reagents for Reduction and Oxidation

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 3-(dodecyloxy)benzyl alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-(dodecyloxy)benzyl alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | 3-(dodecyloxy)benzoic acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 3-(dodecyloxy)benzoic acid |

Wittig, Horner-Wadsworth-Emmons (HWE), and Related Olefination Reactions

Olefination reactions provide a powerful means to form carbon-carbon double bonds, converting the carbonyl group of 3-(dodecyloxy)benzaldehyde into an alkene.

The Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide) to produce an alkene and triphenylphosphine (B44618) oxide. rsc.org The ylide is typically prepared by treating a phosphonium salt with a strong base like n-butyllithium. acs.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene. rsc.org This method is highly versatile for preparing various substituted stilbenes and other alkenes from alkoxy-substituted benzaldehydes. harvard.edu

The Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. harvard.eduuwindsor.ca These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. uwindsor.ca A key advantage of the HWE reaction is that it typically yields the (E)-alkene (trans isomer) with high stereoselectivity. uwindsor.casemanticscholar.org Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification. semanticscholar.org The reaction is initiated by the deprotonation of the phosphonate, followed by nucleophilic attack on the aldehyde carbonyl, leading to an intermediate that eliminates to form the alkene. uwindsor.ca Various bases can be used, including NaH, K₂CO₃, and Ba(OH)₂. This reaction is broadly applicable to aromatic aldehydes for the synthesis of α,β-unsaturated compounds.

Table 3: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) harvard.eduuwindsor.ca |

| Stereoselectivity | Variable, depends on ylide stability and conditions | Generally high selectivity for (E)-alkenes uwindsor.casemanticscholar.org |

| Reactivity | Highly reactive ylides react with aldehydes and ketones | Stabilized phosphonates react well with aldehydes acs.org |

Aromatic Ring Functionalization and Derivatization

The dodecyloxy group on the benzene (B151609) ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. However, more advanced strategies like directed metalation and cross-coupling reactions allow for highly regioselective functionalization that might not be achievable through classical methods.

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic ring. wikipedia.orgsemanticscholar.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.org The alkoxy group (-OR) is a known, albeit moderate, DMG. wikipedia.orgsemanticscholar.org

In the case of 3-(dodecyloxy)benzaldehyde, the dodecyloxy group can direct lithiation to the C-2 or C-4 positions. However, the aldehyde group itself is highly electrophilic and would react with the organolithium reagent. Therefore, it must first be protected. A common strategy is to convert the aldehyde into a group that is both a protecting group and a more powerful DMG, such as an N,N-dialkyl amide via a transient addition. uwindsor.ca

Alternatively, if the aldehyde is protected as an acetal, which is stable to organolithium reagents, the dodecyloxy group can direct the metalation. The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles (E⁺), such as alkyl halides, carbon dioxide (to form a carboxylic acid), or silyl (B83357) chlorides, to introduce a new substituent at the ortho position with high regioselectivity. wikipedia.orgsemanticscholar.org Studies on 1,3-dialkoxybenzenes have shown that lithiation followed by formylation with DMF successfully introduces a formyl group at the 2-position, demonstrating the synthetic utility of this approach. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) in the Context of Substituted Benzaldehydes

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. To utilize 3-(dodecyloxy)benzaldehyde in these reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. For example, bromination or iodination of the aromatic ring would provide the necessary handle for coupling.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov A halogenated derivative of 3-(dodecyloxy)benzaldehyde could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) to form biaryl or styrenyl derivatives. libretexts.orgresearchgate.netlibretexts.org The reaction has a broad scope and high functional group tolerance. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is used to couple a terminal alkyne with an aryl or vinyl halide. nih.govorganic-chemistry.orgresearchgate.net This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgresearchgate.net An iodo- or bromo-substituted 3-(dodecyloxy)benzaldehyde could react with a terminal alkyne to synthesize an alkynyl-substituted benzaldehyde derivative, which are valuable building blocks for conjugated materials. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rsc.org For example, a bromo- or iodo-3-(dodecyloxy)benzaldehyde could be reacted with an alkene like styrene (B11656) or an acrylate (B77674) to form a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. psu.edu The reaction is a powerful method for the vinylation of aryl halides.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron Reagent | Pd complex (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) libretexts.orgnih.gov |

| Sonogashira | Organohalide + Terminal Alkyne | Pd complex, Cu(I) salt, Amine Base | C(sp²)-C(sp) libretexts.orgnih.gov |

| Heck | Organohalide + Alkene | Pd complex (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) psu.edu |

Long-Chain Alkyl Moiety Influence on Reactivity, Solubility, and Self-Assembly

The introduction of a long-chain dodecyloxy moiety at the meta-position of the benzaldehyde ring profoundly influences the molecule's physicochemical properties. This C12 alkyl ether chain imparts a distinct amphiphilic character, with the polar benzaldehyde group acting as the hydrophilic head and the long hydrocarbon chain as the lipophilic tail. This structure is pivotal in determining the compound's reactivity, its interaction with solvents, and its tendency to form ordered supramolecular structures.

Influence on Reactivity

The dodecyloxy group modifies the reactivity of the aldehyde functional group through a combination of electronic and steric effects.

Electronic Effects: As an alkoxy group, the dodecyloxy substituent is electron-donating to the benzene ring through resonance. This increases the electron density on the ring, which in turn can influence the electrophilicity of the carbonyl carbon of the aldehyde group. Generally, electron-donating groups can enhance the reactivity of the ring in electrophilic substitution reactions and modulate the reactivity of the aldehyde in condensation reactions. libretexts.org

Steric Hindrance: The bulky twelve-carbon chain can exert significant steric hindrance, which may impede the approach of nucleophiles to the aldehyde carbonyl group or reagents to adjacent positions on the ring. libretexts.org This effect can slow the kinetics of certain reactions compared to analogs with smaller substituents like methoxy (B1213986) groups. researchgate.net For instance, studies on related bulky alkoxy benzaldehydes show that while the electronic effect of the alkoxy group enhances reactivity, significant steric bulk can slow reaction kinetics by impeding nucleophilic attack.

Despite potential steric hindrance, the aldehyde group remains accessible for key transformations. Research has shown the successful use of 3-(dodecyloxy)benzaldehyde as a precursor in condensation reactions to form hydrazone Schiff bases. In these syntheses, the primary goal of introducing the long alkyl chain is not to alter the fundamental reactivity of the aldehyde but to systematically increase the lipophilicity of the final product. researchgate.netanalis.com.my

Influence on Solubility

The most direct consequence of the dodecyl chain is its dramatic impact on solubility. The long, nonpolar alkyl tail dominates the molecule's character, making it highly lipophilic.

This high lipophilicity leads to excellent solubility in nonpolar organic solvents such as chloroform (B151607) and tetrahydrofuran (B95107) (THF), while rendering it poorly soluble in polar solvents like water. mdpi.com This solubility profile is critical for its application in materials science, where solution-based processing is often required. For example, the solubility in organic solvents is essential for its incorporation into polymers and for the formation of self-assembled monolayers from solution. mdpi.com The introduction of long alkyl chains, such as dodecyloxy, into molecular structures is a well-established strategy to enhance solubility in organic media, which is particularly useful for creating macrocycles and other complex architectures that would otherwise be intractable. mdpi.com

Table 1: Physicochemical Properties and Solubility Profile of 3-(Dodecyloxy)benzaldehyde and Related Compounds

| Compound Name | Molecular Formula | Key Structural Feature | Predicted Lipophilicity (XLogP3) | General Solubility Profile |

|---|---|---|---|---|

| Benzaldehyde | C₇H₆O | No alkyl chain | 1.5 | Slightly soluble in water; soluble in organic solvents. solubilityofthings.com |

| Benzaldehyde, 3-(dodecyloxy)- | C₁₉H₃₀O₂ | Single C12 chain | 6.9 | Poorly soluble in polar solvents; highly soluble in nonpolar organic solvents like chloroform and THF. |

Influence on Self-Assembly

The amphiphilic nature endowed by the dodecyloxy chain is a powerful driver for the self-assembly of Benzaldehyde, 3-(dodecyloxy)- and its derivatives into ordered supramolecular structures. The underlying mechanism involves non-covalent interactions, primarily van der Waals forces between the long alkyl chains and π-π stacking interactions between the aromatic cores. nih.govresearchgate.net This capacity for self-organization makes it a valuable building block for advanced materials.

Micelle Formation: In aqueous environments, amphiphilic molecules derived from long-chain alkoxy benzaldehydes can self-assemble into micelles. For example, 4-(dodecyloxy)benzaldehyde (B1329838) has been conjugated with hydrophilic polymers like PEGylated chitosan (B1678972) to create amphiphilic copolymers. researchgate.netnchu.edu.tw These copolymers spontaneously form core-shell micelles in water, where the hydrophobic dodecyloxy-containing segments aggregate to form the core, effectively encapsulating other hydrophobic molecules. researchgate.netnchu.edu.twresearchgate.net

Liquid Crystals: The rigid benzaldehyde core combined with the flexible dodecyl tail is a classic design for thermotropic liquid crystals (mesogens). Molecules incorporating the dodecyloxybenzoyl unit have been shown to exhibit liquid crystalline phases, such as nematic and smectic phases. nih.govresearchgate.netsemanticscholar.org The long alkyl chains promote the necessary molecular alignment and thermal stability required for the formation of these mesophases.

Self-Assembled Monolayers (SAMs) and Gels: The strong intermolecular van der Waals forces between the dodecyl chains drive the organization of these molecules on surfaces and in bulk solution. nih.gov This can lead to the formation of highly ordered two-dimensional self-assembled monolayers (SAMs) at solid-liquid interfaces. mdpi.com In solution, these interactions can result in the formation of fibrous networks that entrap solvent molecules, leading to the formation of organogels. researchgate.netacs.org

Table 2: Influence of the Dodecyloxy Moiety on Supramolecular Self-Assembly

| Phenomenon | Driving Forces | Role of Dodecyloxy Chain | Resulting Structure |

|---|---|---|---|

| Micelle Formation | Hydrophobic effect in aqueous media. | Acts as the hydrophobic tail, forming the core of the micelle to minimize contact with water. | Core-shell nanoparticles for drug delivery. researchgate.netnchu.edu.tw |

| Liquid Crystal Phasing | Van der Waals forces, π-π stacking. | Provides molecular anisotropy and promotes ordered alignment (mesophase formation). | Nematic or smectic phases for display technologies. nih.govresearchgate.net |

| Surface Self-Assembly | Molecule-substrate interactions, van der Waals forces. | Enhances intermolecular interactions, leading to dense, ordered packing on surfaces. | Self-assembled monolayers (SAMs). mdpi.com |

| Organogelation | Van der Waals forces, π-π stacking. | Promotes the formation of one-dimensional fibrous networks through intermolecular attraction. | Supramolecular gels. researchgate.netacs.org |

Applications in Advanced Materials Science and Engineering

Precursors for Polymer Synthesis and Macromolecular Architectures

The presence of both a polymerizable aldehyde group and a functionality-imparting dodecyloxy tail makes 3-(dodecyloxy)benzaldehyde a versatile precursor for designing complex macromolecular structures.

Polycondensation is a step-growth polymerization process where bifunctional or polyfunctional monomers react to form polymers, often with the elimination of a small molecule like water. researchgate.net The aldehyde group of 3-(dodecyloxy)benzaldehyde can readily participate in such reactions, particularly with amine-containing comonomers, to form poly(azomethine)s, also known as polyimines or Schiff base polymers. researchgate.netnih.gov

The reaction between a dialdehyde (B1249045) and a diamine is a common method for synthesizing poly(azomethine)s. researchgate.net While direct studies involving 3-(dodecyloxy)benzaldehyde are not extensively documented in the provided search results, the principle of its reactivity is well-established. By reacting 3-(dodecyloxy)benzaldehyde with various aromatic or aliphatic diamines, it is possible to incorporate the dodecyloxy-substituted phenyl ring into the polymer backbone. The resulting poly(azomethine)s would possess a conjugated backbone due to the alternating C=N and aromatic units, which can impart interesting optoelectronic properties. Furthermore, the long dodecyloxy side chains would influence the polymer's solubility, processability, and solid-state morphology. These side chains can induce liquid crystallinity or act as solid-state plasticizers, making the resulting polymers more amenable to processing.

The design of functional monomers is crucial for creating polymers with tailored properties and specific applications. nist.gov Benzaldehyde (B42025), 3-(dodecyloxy)- serves as an excellent candidate for a functional monomer due to its distinct components. The aldehyde group provides the site for polymerization, while the dodecyloxy group acts as a functional pendant that can influence the final properties of the polymer.

For instance, in copolymerization reactions, 3-(dodecyloxy)benzaldehyde can be introduced along with other monomers to impart specific functionalities to the resulting polymer. Copolymers of phthalaldehyde and substituted benzaldehydes have been synthesized, demonstrating that benzaldehyde derivatives can be incorporated into polymer chains to modify their properties. researchgate.net The dodecyloxy chain can enhance solubility in organic solvents, which is often a challenge in polymer processing. Moreover, the long alkyl chain can induce self-assembly and ordering in the solid state, potentially leading to materials with interesting nanostructures. The design of such functional monomers allows for precise control over the macromolecular architecture and the resulting material properties. nist.gov

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.comresearchgate.net They are synthesized from organic building blocks linked by strong covalent bonds. mdpi.com Aldehydes are common building blocks in the synthesis of COFs, typically reacting with amines to form imine-linked frameworks. nih.govsemanticscholar.org

While the direct use of 3-(dodecyloxy)benzaldehyde in COF synthesis is not explicitly detailed in the provided search results, its structure makes it a promising candidate. The aldehyde group can participate in the formation of the COF's porous backbone. The dodecyloxy group would be oriented into the pores, functionalizing the internal surface. This could be advantageous for several applications. For instance, the hydrophobic dodecyloxy chains could enhance the COF's affinity for organic molecules, making it a suitable material for the adsorption and separation of organic pollutants from water. researchgate.net The functionalization of the pore walls can also influence the catalytic activity of the COF if it is designed for such applications. Similarly, in other porous organic polymers (POPs), which are often amorphous, the incorporation of 3-(dodecyloxy)benzaldehyde could lead to materials with tailored pore environments and surface properties. researchgate.netnih.govbeilstein-journals.orgresearchgate.net

Role in Liquid Crystalline Systems and Mesophase Development

The anisotropic molecular shape of derivatives of 3-(dodecyloxy)benzaldehyde, combining a rigid aromatic core with a flexible alkyl chain, makes it a key component in the synthesis of liquid crystals.

Benzaldehyde, 3-(dodecyloxy)- is a versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. nih.govnih.gov The most common synthetic route involves the condensation reaction of the aldehyde with a primary amine to form a Schiff base (or imine) linkage (-CH=N-). nih.govenvironmentaljournals.orgresearchgate.net This reaction is a straightforward and efficient way to create the rigid core structure necessary for mesophase formation.

The general synthetic scheme is as follows:

R-CHO + H2N-R' → R-CH=N-R' + H2O

Where R-CHO is 3-(dodecyloxy)benzaldehyde and H2N-R' is a selected aromatic amine. The resulting imine-linked molecules possess a rigid core composed of the two aromatic rings and the bridging imine group, with the dodecyloxy chain providing the necessary flexibility.

The mesomorphic properties of liquid crystals derived from dodecyloxy-substituted benzaldehydes are intricately linked to their molecular structure. nih.gov Several key factors influence the type of mesophase formed and the transition temperatures:

Length of the Alkoxy Chain: The dodecyloxy chain plays a crucial role in promoting mesomorphism. Longer alkyl chains tend to favor the formation of more ordered smectic phases over nematic phases. nih.gov This is because the long chains enhance intermolecular van der Waals interactions, leading to a layered arrangement of the molecules. Shorter chains, on the other hand, are more likely to result in nematic phases. nih.gov

Terminal Substituents: The nature of the substituent on the other end of the molecule (R' in the Schiff base) significantly impacts the mesomorphic properties. Electron-donating or electron-withdrawing groups can alter the molecular polarity and polarizability, thereby affecting the intermolecular forces and the stability of the mesophase. nih.gov For instance, polar terminal groups can lead to higher melting points and clearing points (the temperature at which the material becomes an isotropic liquid). environmentaljournals.org

The table below summarizes the mesomorphic properties of some representative liquid crystals derived from dodecyloxy-substituted benzaldehydes, illustrating these structure-property relationships.

| Compound Structure | Mesophase Type | Transition Temperatures (°C) | Reference |

| N-(4-dodecyloxybenzylidene)-4-chloroaniline | Nematic | Cr 105 N 112 I | nih.gov |

| N-(4-dodecyloxybenzylidene)-4-bromoaniline | Nematic | Cr 110 N 115 I | nih.gov |

| N-(4-dodecyloxybenzylidene)-4-methoxyaniline | Nematic | Cr 98 N 121 I | nih.gov |

| N-(4-dodecyloxybenzylidene)-4-heptyloxyaniline | Nematic | Cr 85 N 118 I | nih.gov |

Cr = Crystalline, N = Nematic, I = Isotropic

As seen in the table, all the listed compounds, which are derivatives of 4-dodecyloxybenzaldehyde, exhibit a nematic phase. The variation in the terminal substituent on the aniline (B41778) ring leads to changes in the melting and clearing temperatures, highlighting the sensitive dependence of mesomorphic behavior on molecular structure. The dodecyloxy chain, in all cases, is a key contributor to the observed liquid crystallinity.

Contributions to Self-Assembled Systems and Supramolecular Chemistry

The molecular design of Benzaldehyde, 3-(dodecyloxy)- featuring a polar benzaldehyde headgroup and a nonpolar dodecyloxy tail, makes it a prime candidate for studying self-assembly phenomena. The interplay of hydrogen bonding, π-π stacking of the benzene (B151609) rings, and van der Waals forces among the alkyl chains dictates the formation of complex, ordered structures.

The self-assembly of molecules like Benzaldehyde, 3-(dodecyloxy)- is a spontaneous process driven by the minimization of free energy in a given environment. The dodecyloxy chain, being a long hydrocarbon, plays a significant role in the liquid crystalline behavior observed in similar alkoxybenzaldehyde derivatives. The length and flexibility of such alkyl chains are critical in determining the type of mesophase (e.g., nematic, smectic) that forms under specific thermal conditions. tandfonline.comkoyauniversity.orgmdpi.com

In derivatives of benzaldehyde, the presence of long alkoxy chains has been shown to promote the formation of smectic and nematic liquid crystal phases. koyauniversity.org While direct studies on 3-(dodecyloxy)benzaldehyde are limited, research on analogous compounds indicates that the molecular geometry and the balance between attractive and repulsive forces lead to the formation of ordered, anisotropic arrangements. For instance, studies on 1,2-bis(4-alkoxybenzylidene)hydrazines, synthesized from 4-alkoxybenzaldehydes, have demonstrated that long hydrocarbon tails are instrumental in the emergence of enantiotropic liquid crystalline properties, exhibiting both smectic and nematic mesophases. tandfonline.com

The principle of molecular design is crucial; by modifying the functional groups on the benzaldehyde ring or altering the length of the alkyl chain, it is possible to tune the self-assembly process to create specific nanostructures such as nanotubes, nanofibers, and vesicles. mdpi.comrsc.org These structures have potential applications in areas like drug delivery and catalysis. mdpi.comrsc.org

Table 1: Influence of Molecular Structure on Self-Assembled Phases in Alkoxybenzaldehyde Derivatives

| Derivative Class | Alkyl Chain Length (n) | Observed Mesophases | Reference |

|---|---|---|---|

| 2,4-bis(4'-n-nonyloxy -benzoyloxy)benzylidene-4''-n-alkyloxyaniline | 1-3 | Nematic | koyauniversity.orgresearchgate.net |

| 4-7 | Nematic, Smectic A, Smectic C | koyauniversity.orgresearchgate.net | |

| 8-10 | Smectic | koyauniversity.orgresearchgate.net | |

| 1,2-bis[4-(n-alkoxy)benzylidene]hydrazine | 11-18, 20 | Nematic, Smectic A, Smectic C | tandfonline.com |

This table is illustrative of trends seen in related compounds, as direct data for 3-(dodecyloxy)benzaldehyde is not extensively published.

The amphiphilic nature of Benzaldehyde, 3-(dodecyloxy)- also makes it a candidate for applications involving the control of interfacial properties. Molecules with both hydrophilic and hydrophobic moieties can adsorb at interfaces, such as the air-water or liquid-solid interface, thereby reducing the interfacial tension. sigmaaldrich.cn This property is fundamental to processes like emulsification, wetting, and the formation of stable thin films.

The potential for surface modification arises from the ability of the benzaldehyde group to participate in chemical reactions, such as the formation of Schiff bases, or to interact with a substrate through polar interactions. The long dodecyl tail can then create a hydrophobic or altered surface energy layer. core.ac.uk This can be utilized to change the wettability of a surface, improve adhesion, or create functional coatings. sigmaaldrich.cn

Table 2: Potential Interfacial Properties and Applications of Amphiphilic Benzaldehyde Derivatives

| Property | Underlying Molecular Feature | Potential Application |

|---|---|---|

| Reduction of Surface Tension | Amphiphilic nature (polar head, nonpolar tail) | Emulsifiers, wetting agents |

| Formation of Monolayers | Adsorption at interfaces | Functional coatings, sensors |

| Surface Energy Modification | Orientation of molecules at a surface | Control of hydrophobicity/hydrophilicity |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-(dodecyloxy)benzaldehyde. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-(dodecyloxy)benzaldehyde, the aldehyde proton (-CHO) is highly deshielded by the electronegative oxygen and the aromatic ring, resulting in a characteristic singlet peak at approximately 9.9-10.0 ppm. The protons on the aromatic ring appear in the range of 7.0-7.5 ppm. Their specific shifts and coupling patterns are dictated by their position relative to the electron-donating dodecyloxy group and the electron-withdrawing aldehyde group. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) typically resonate around 4.0 ppm as a triplet. The rest of the aliphatic protons of the dodecyl chain appear as a series of multiplets in the upfield region (approx. 0.8-1.8 ppm), with the terminal methyl group (-CH₃) showing a characteristic triplet around 0.8-0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aldehyde carbonyl carbon is the most deshielded, appearing around 192 ppm. The aromatic carbons resonate between 110-160 ppm, with the carbon attached to the dodecyloxy group appearing further upfield due to shielding effects. The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) is found around 68-70 ppm, while the carbons of the long alkyl chain are observed in the 14-32 ppm range.

Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduuvic.ca For 3-(dodecyloxy)benzaldehyde, COSY would show cross-peaks connecting adjacent protons in the aromatic ring and along the dodecyl chain, confirming their sequential connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu It is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the aldehyde proton signal at ~9.9 ppm would show a cross-peak to the aldehyde carbon signal at ~192 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). columbia.edu HMBC is crucial for piecing together the molecular skeleton. For example, it would show a correlation from the aldehyde proton to the aromatic ring carbons C1 and C2/C6, and from the -O-CH₂- protons to the aromatic C3 carbon, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde (B42025), 3-(dodecyloxy)- Predicted values are based on data for analogous compounds like benzaldehyde, 3-hydroxybenzaldehyde (B18108), and other alkoxybenzaldehydes. docbrown.infochemicalbook.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde (-CHO) | ~9.95 (s, 1H) | ~192.5 | C-1, C-2, C-6 |

| Aromatic C-1 | - | ~137.8 | - |

| Aromatic C-2 | ~7.45 (d) | ~123.5 | C-4, C-6, CHO |

| Aromatic C-3 | - | ~159.8 | - |

| Aromatic C-4 | ~7.20 (t) | ~115.0 | C-2, C-6 |

| Aromatic C-5 | ~7.40 (dd) | ~130.0 | C-1, C-3 |

| Aromatic C-6 | ~7.35 (s) | ~112.9 | C-2, C-4, CHO |

| Ether (-O-CH₂-) | ~4.05 (t, 2H) | ~68.4 | C-3 (Aromatic) |

| Alkyl Chain (-CH₂-)n | ~1.2-1.8 (m) | ~22.7 - 31.9 | - |

| Terminal Methyl (-CH₃) | ~0.88 (t, 3H) | ~14.1 | - |

Advanced NMR studies can probe the dynamic processes within the molecule. For substituted benzaldehydes, a key dynamic feature is the rotational barrier around the C(aryl)-C(formyl) bond, which governs the equilibrium between the O-cis and O-trans conformers (where the aldehyde oxygen is cis or trans to the C-2 position of the ring). rsc.org Low-temperature ¹³C NMR studies can "freeze out" this rotation, allowing for the observation of separate signals for each conformer and the determination of the energy barrier (ΔG‡), which is typically around 30 kJ mol⁻¹ for benzaldehydes. rsc.orgdocumentsdelivered.com The long, flexible dodecyloxy chain also introduces conformational complexity and can influence molecular packing and order in condensed phases, which can be investigated using solid-state NMR or by observing changes in relaxation times in solution-state NMR.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for deducing its structure based on fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the unique elemental formula of Benzaldehyde, 3-(dodecyloxy)- (C₁₉H₃₀O₂), distinguishing it from other isomers or compounds with the same nominal mass. The calculated exact mass for C₁₉H₃₀O₂ is 290.2246, and HRMS would be expected to measure a value within a few parts per million (ppm) of this theoretical mass.

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a roadmap of the molecule's structure. For 3-(dodecyloxy)benzaldehyde, the fragmentation is expected to proceed via several key pathways, analogous to other alkoxybenzenes and benzaldehydes. docbrown.info

Alpha-Cleavage of the Ether: The most prominent fragmentation pathway is often the cleavage of the C-O bond of the ether, with the charge retained on the alkyl fragment, leading to a dodecyl cation at m/z 169. Alternatively, benzylic cleavage can occur.

Loss of Alkene (McLafferty-type rearrangement): Cleavage of the ether bond can also occur via hydrogen rearrangement, leading to the elimination of dodecene (C₁₂H₂₄) and the formation of a 3-hydroxybenzaldehyde radical cation at m/z 122.

Fragmentation of the Benzaldehyde Core: The parent molecule or subsequent fragments can exhibit fragmentation patterns characteristic of benzaldehyde itself. docbrown.info This includes the loss of a hydrogen radical to form the [M-1]⁺ ion (m/z 289), or the loss of the formyl radical (-CHO) to form an ion at m/z 261. Subsequent fragmentation of the aromatic ring can produce ions at m/z 77 ([C₆H₅]⁺) and m/z 51 ([C₄H₃]⁺). docbrown.info

Isotopic abundance analysis, particularly of the M+1 peak resulting from the natural abundance of ¹³C, can further corroborate the elemental formula derived from HRMS.

Table 2: Expected Mass Spectrometry Fragmentation for Benzaldehyde, 3-(dodecyloxy)-

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 290 | Molecular Ion [M]⁺ | [C₁₉H₃₀O₂]⁺ | Ionization of parent molecule |

| 289 | [M-H]⁺ | [C₁₉H₂₉O₂]⁺ | Loss of H radical from aldehyde |

| 169 | Dodecyl Cation | [C₁₂H₂₅]⁺ | Alpha-cleavage of ether bond |

| 122 | 3-Hydroxybenzaldehyde Cation | [C₇H₆O₂]⁺ | Cleavage with H-rearrangement |

| 121 | 3-Hydroxyphenyl Cation | [C₇H₅O]⁺ | Loss of H from m/z 122 |

| 107 | Benzoyl Cation | [C₇H₅O]⁺ | Not a primary fragment for this isomer |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Fragmentation of aromatic ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.comnih.gov The resulting spectra provide a characteristic "fingerprint" and allow for the identification of specific functional groups. docbrown.info

For 3-(dodecyloxy)benzaldehyde, the key vibrational modes include:

Aldehyde Group: A strong, sharp absorption band for the C=O carbonyl stretch is expected in the IR spectrum around 1690-1710 cm⁻¹. docbrown.info The aldehyde C-H stretch typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. researchgate.net

Aliphatic Chain: Strong C-H stretching vibrations from the dodecyl chain are observed in the 2850-2960 cm⁻¹ region. CH₂ bending (scissoring) and rocking vibrations appear near 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring produce characteristic bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs just above 3000 cm⁻¹. mdpi.com Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can help confirm the substitution pattern.

Ether Linkage: The asymmetric C-O-C stretching vibration of the aryl-alkyl ether gives rise to a strong band around 1250-1260 cm⁻¹, while the symmetric stretch appears near 1030-1040 cm⁻¹.

While IR spectroscopy is sensitive to polar bonds like C=O and C-O, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing strong signals for the C=C bonds of the aromatic ring and the C-C backbone of the alkyl chain. kurouskilab.comnih.gov

Table 3: Characteristic Vibrational Frequencies for Benzaldehyde, 3-(dodecyloxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |

| Aldehyde | C=O Stretch | 1690 - 1710 | IR (Strong) |

| Aldehyde | C-H Stretch | ~2820, ~2720 | IR (Weak) |

| Aliphatic Alkyl | C-H Stretch | 2850 - 2960 | IR/Raman (Strong) |

| Aliphatic Alkyl | CH₂ Bend | ~1465 | IR (Medium) |

| Aromatic | C=C Stretch | 1450 - 1600 | IR/Raman (Medium-Strong) |

| Aromatic | C-H Stretch | 3000 - 3100 | IR/Raman (Medium) |

| Ether | Aryl-O-C Asymmetric Stretch | 1250 - 1260 | IR (Strong) |

| Ether | Aryl-O-C Symmetric Stretch | 1030 - 1040 | IR (Medium) |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Solid-State Structure and Supramolecular Assembly Characterization

No crystallographic data or studies on the solid-state structure of Benzaldehyde, 3-(dodecyloxy)- using X-ray Diffraction (XRD) were found in the available literature. Similarly, there is no information regarding the investigation of its supramolecular assemblies or nanoscale organization using Small-Angle X-ray Scattering (SAXS).

Advanced Chromatographic Separations (HPLC, GC-MS) for Purity and Mixture Analysis

Detailed experimental parameters and results from High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analyses specifically for Benzaldehyde, 3-(dodecyloxy)- are not documented in the reviewed sources. Consequently, data on retention times, mass-to-charge ratios of fragments, or purity assessments for this specific compound cannot be provided.

Computational and Theoretical Chemistry Studies of Benzaldehyde, 3 Dodecyloxy

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular energies, geometries, and reactivity indices. For "Benzaldehyde, 3-(dodecyloxy)-", DFT calculations can elucidate the influence of the long alkyl chain on the electronic properties of the benzaldehyde (B42025) ring and the carbonyl group.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's chemical reactivity and its electronic properties.

For "Benzaldehyde, 3-(dodecyloxy)-", the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the dodecyloxy group. In contrast, the LUMO is likely centered on the electron-withdrawing carbonyl group of the benzaldehyde moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Benzaldehyde, 3-(dodecyloxy)-

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: This data is illustrative and would be determined through specific DFT calculations.

Reaction Pathway Elucidation and Transition State Calculations

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For "Benzaldehyde, 3-(dodecyloxy)-", this could involve studying reactions such as nucleophilic addition to the carbonyl carbon or electrophilic substitution on the aromatic ring. By calculating the potential energy surface, researchers can determine the activation energies for different reaction routes, thereby predicting the most favorable reaction mechanisms. These calculations provide a theoretical foundation for understanding the compound's chemical behavior and for designing synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like "Benzaldehyde, 3-(dodecyloxy)-", MD simulations are essential for exploring its conformational landscape and its behavior in different environments.

Solvent Effects on Molecular Conformation

The conformation of "Benzaldehyde, 3-(dodecyloxy)-" is significantly influenced by the surrounding solvent. In a polar solvent, the dodecyloxy chain is likely to adopt a more compact conformation to minimize its exposure to the polar environment, a phenomenon known as the hydrophobic effect. Conversely, in a nonpolar solvent, the alkyl chain would be more extended. MD simulations can model these solvent-solute interactions explicitly, providing detailed information on the preferred conformations and the dynamics of conformational changes in various media.

Intermolecular Interactions and Aggregation Tendencies

The amphiphilic nature of "Benzaldehyde, 3-(dodecyloxy)-", with its polar head (benzaldehyde group) and nonpolar tail (dodecyloxy chain), suggests a propensity for self-assembly in solution. MD simulations can be used to investigate the intermolecular interactions that drive this aggregation. These simulations can predict the formation of micelles or other supramolecular structures. By analyzing the radial distribution functions and interaction energies between molecules, researchers can gain a deeper understanding of the forces, such as van der Waals interactions and potential hydrogen bonding, that govern the self-assembly process.

Structure-Property Relationship Modeling Using Cheminformatics Approaches

Cheminformatics utilizes computational and informational techniques to solve problems in chemistry. Quantitative Structure-Property Relationship (QSPR) models are a key aspect of cheminformatics, aiming to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties.

For "Benzaldehyde, 3-(dodecyloxy)-", QSPR models can be developed to predict various properties based on a set of calculated molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For instance, descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic parameters derived from quantum chemical calculations can be correlated with experimental or computationally derived properties. These models are valuable for predicting the behavior of new, related compounds without the need for extensive experimental testing.

Table 2: Selected Molecular Descriptors for Benzaldehyde, 3-(dodecyloxy)- and their Potential Property Correlations

| Descriptor | Type | Potential Correlated Property |

| Molecular Weight | Constitutional | Boiling Point, Vapor Pressure |

| LogP | Physicochemical | Solubility, Membrane Permeability |

| Dipole Moment | Electronic | Polarity, Intermolecular Interactions |

| HOMO Energy | Quantum-Chemical | Ionization Potential, Reactivity |

Note: The specific correlations would be established through statistical analysis of a dataset of related compounds.

Environmental and Green Chemistry Considerations in the Lifecycle of Benzaldehyde, 3 Dodecyloxy

Sustainable Synthetic Pathways and Atom Economy in Benzaldehyde (B42025) Production

One of the most common methods for synthesizing substituted benzaldehydes is the oxidation of the corresponding toluene (B28343) derivative. However, traditional methods often employ stoichiometric amounts of hazardous oxidizing agents like chromium or manganese compounds, which are detrimental to the environment. rsc.org A greener alternative is the selective oxidation of benzyl (B1604629) alcohol. nibusinessinfo.co.uk The use of molecular oxygen as the primary oxidant, coupled with a reusable catalyst, represents a more sustainable approach. nibusinessinfo.co.uk

Another green approach to benzaldehyde synthesis is through biocatalysis. The use of enzymes or whole-cell systems can offer high selectivity under mild reaction conditions, often in aqueous media, thus reducing the need for harsh chemicals and organic solvents. researchgate.netblazingprojects.com For instance, the reduction of benzaldehyde from various natural sources using plant wastes as biocatalysts has been demonstrated, aligning with the principles of a circular economy. researchgate.net

The concept of atom economy , a central tenet of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. researchgate.net Reactions with high atom economy are inherently more sustainable as they generate less waste. nih.gov For example, addition reactions, such as the Diels-Alder reaction, can have a 100% atom economy, while substitution and elimination reactions often have lower atom economies due to the formation of byproducts. researchgate.net

The Williamson ether synthesis is a common method for forming the ether linkage in compounds like Benzaldehyde, 3-(dodecyloxy)-. This reaction typically involves a deprotonated alcohol (alkoxide) reacting with a primary alkyl halide. While effective, this reaction generates a salt byproduct, which lowers its atom economy. Innovations in this area focus on catalytic methods that avoid the production of stoichiometric byproducts. acs.org

| Synthetic Pathway for Benzaldehyde | Key Features | Atom Economy Principle | Sustainability Advantages | Challenges |

|---|---|---|---|---|

| Traditional Oxidation of Toluene | Uses stoichiometric heavy metal oxidants (e.g., CrO₃, KMnO₄). | Low atom economy due to the formation of inorganic byproducts. | Well-established and high-yielding. | Generates significant hazardous waste. rsc.org |

| Solvent-Free Oxidation of Benzyl Alcohol | Employs molecular oxygen and a reusable catalyst (e.g., supported gold nanoparticles). nibusinessinfo.co.uk | Potentially high atom economy as O₂ is the oxidant and water is the main byproduct. | Eliminates the need for organic solvents and hazardous oxidants. nibusinessinfo.co.uk | Catalyst stability and cost can be a concern. |

| Biocatalytic Synthesis | Utilizes enzymes or whole microorganisms. researchgate.netblazingprojects.com | Can be very high, depending on the specific enzymatic reaction. | Mild reaction conditions, high selectivity, use of renewable resources. researchgate.netblazingprojects.com | Enzyme stability, substrate scope, and downstream processing can be challenging. |

| Reactive Distillation from Cinnamaldehyde (B126680) | Hydrolysis of cinnamaldehyde from cinnamon oil. acs.orgservice.gov.uk | Moderate atom economy, produces acetaldehyde (B116499) as a byproduct. | Utilizes a renewable feedstock and can be energy efficient. acs.orgservice.gov.uk | Requires specialized equipment and optimization of reaction conditions. |

Biodegradation and Environmental Fate Studies of Alkoxy-Substituted Benzaldehydes

The benzaldehyde portion of the molecule is generally susceptible to microbial degradation. Microorganisms can utilize aromatic compounds as a source of carbon and energy, typically by hydroxylating the aromatic ring, followed by ring cleavage. researchgate.netdntb.gov.ua The presence of the aldehyde group can also be a site for enzymatic oxidation to the corresponding carboxylic acid.

The long dodecyl ether chain, however, significantly influences the compound's physical properties and, consequently, its environmental distribution and degradation. The C12 alkyl chain imparts a high degree of lipophilicity (fat-loving) to the molecule, which is indicated by a high octanol-water partition coefficient (log Kow). This suggests a tendency for the compound to adsorb to organic matter in soil and sediment, and potentially bioaccumulate in aquatic organisms.

The biodegradation of long-chain alkyl compounds has been studied in the context of surfactants and petroleum hydrocarbons. nih.govnih.govnih.gov While long alkyl chains can be biodegradable, the rate of degradation can be influenced by factors such as chain length, branching, and the presence of other functional groups. The ether linkage in Benzaldehyde, 3-(dodecyloxy)- may also influence its biodegradability, as ether bonds can be more resistant to cleavage than ester bonds, for example.

| Structural Feature of Benzaldehyde, 3-(dodecyloxy)- | Expected Influence on Environmental Fate | Supporting Evidence from Related Compounds |

|---|---|---|

| Benzaldehyde Moiety | Susceptible to microbial oxidation and ring cleavage. researchgate.netdntb.gov.ua | Many aromatic aldehydes are known to be biodegradable. |

| Dodecyloxy (C12 Ether) Chain | Increases hydrophobicity, leading to sorption to soil/sediment and potential for bioaccumulation. May be biodegradable, but the rate can be slow. | Long-chain alkylbenzenes are susceptible to biodegradation. nih.gov Long-chain alcohols are also biodegradable. nih.gov |

| Ether Linkage | Can be more resistant to microbial cleavage compared to other functional groups like esters. | The stability of the ether bond is a known factor in the persistence of some organic pollutants. |

Waste Minimization and Resource Efficiency in the Synthesis and Application of Benzaldehyde, 3-(dodecyloxy)-

Waste minimization and resource efficiency are critical components of green chemistry and sustainable manufacturing. nibusinessinfo.co.uk For a specialty chemical like Benzaldehyde, 3-(dodecyloxy)-, these principles should be applied throughout its lifecycle, from the selection of raw materials to the design of the synthesis and the final application.

In the context of its synthesis, waste can be minimized by:

Process Optimization: Improving reaction conditions (temperature, pressure, catalyst) to maximize yield and selectivity, thereby reducing the formation of byproducts. purkh.com

Catalyst Selection: Utilizing highly selective and recyclable catalysts to avoid the use of stoichiometric reagents that end up as waste. acs.org

Solvent Choice: Employing greener solvents (e.g., water, supercritical fluids) or, ideally, solvent-free conditions to reduce solvent waste and associated health and environmental impacts. organic-synthesis.com

Resource efficiency in the application of Benzaldehyde, 3-(dodecyloxy)- would depend on its specific use. If it is used as an intermediate in the synthesis of other molecules, the efficiency of the downstream reactions is important. If it is used as a functional ingredient in a formulation, minimizing the amount needed to achieve the desired effect is a key aspect of resource efficiency.

The principles of a circular economy can also be applied. This could involve exploring the potential for recycling or reusing waste streams from the synthesis process. For example, if a solvent is used, its recovery and reuse would significantly improve resource efficiency.

| Waste Minimization/Resource Efficiency Strategy | Application to Benzaldehyde, 3-(dodecyloxy)- Lifecycle | Potential Benefits |

|---|---|---|

| Adoption of Catalytic Processes | Use of a recyclable catalyst for the etherification step, replacing stoichiometric bases. | Reduced inorganic salt waste, lower material consumption, and easier product purification. acs.org |

| Solvent Recovery and Reuse | If a solvent is necessary for the synthesis, implementing a distillation or membrane separation process to recover and reuse it. | Reduced solvent purchasing costs, lower emissions of volatile organic compounds (VOCs), and less solvent waste for disposal. purkh.com |

| Process Intensification | Using microreactors or flow chemistry for the synthesis, which can offer better control over reaction parameters and higher efficiency. | Improved yield and selectivity, reduced reaction times, and smaller equipment footprint. |

| Design for Degradation | While the core structure is defined, modifications to the molecule could potentially enhance its biodegradability after its intended use. | Reduced persistence in the environment and lower potential for long-term ecological impacts. organic-synthesis.com |

Future Research Trajectories and Emerging Paradigms in Benzaldehyde, 3 Dodecyloxy Research

Integration into Advanced Functional Systems and Devices, including Optoelectronic Materials

There is currently no available research data on the integration of Benzaldehyde (B42025), 3-(dodecyloxy)- into advanced functional systems or its application in optoelectronic materials.

Exploitation of Unique Self-Assembly Properties for Nanotechnology Applications

Specific research on the self-assembly properties of Benzaldehyde, 3-(dodecyloxy)- and their application in nanotechnology is not present in the current body of scientific literature.

Synergistic Research with Other Chemical Classes for Hybrid Materials Development

There are no published studies on the use of Benzaldehyde, 3-(dodecyloxy)- in synergistic research with other chemical classes for the creation of hybrid materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.